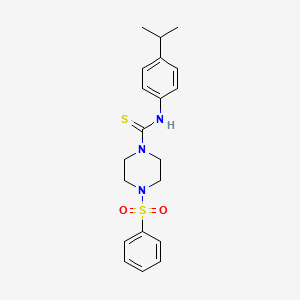
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as PIPES, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the piperazinecarbothioamide family, which is known for its diverse biological activities. PIPES has been shown to have potential therapeutic applications, particularly in the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce the expression of certain genes that are involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase, which are involved in cell growth and proliferation. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce the expression of certain genes that are involved in apoptosis, leading to the death of cancer cells. Additionally, N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the major advantages of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. However, one of the limitations of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential toxicity. Further research is needed to determine the optimal dose and duration of treatment to minimize toxicity.
将来の方向性
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide-based drugs for cancer therapy. Further research is needed to determine the optimal dose and duration of treatment to maximize efficacy and minimize toxicity. Additionally, research is needed to determine the potential use of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
合成法
The synthesis of N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be achieved through several methods, including the reaction of 4-isopropylaniline with 4-chlorobenzenesulfonyl chloride, followed by the reaction with piperazine-1-carbothioamide. This method has been shown to yield high purity N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide with good yields.
科学的研究の応用
N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(4-isopropylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-16(2)17-8-10-18(11-9-17)21-20(26)22-12-14-23(15-13-22)27(24,25)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGIMLJYYIRCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

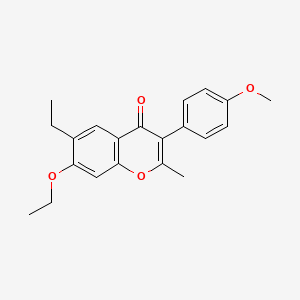
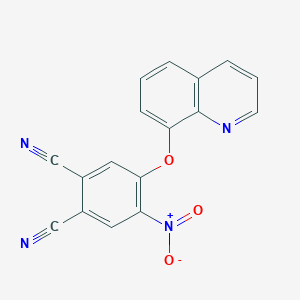
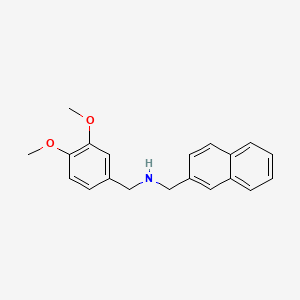
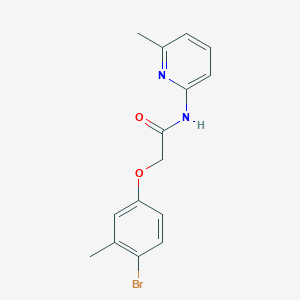
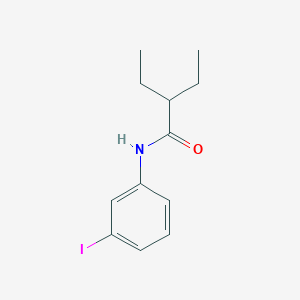
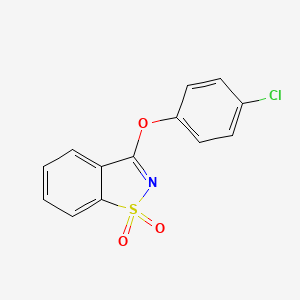
![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
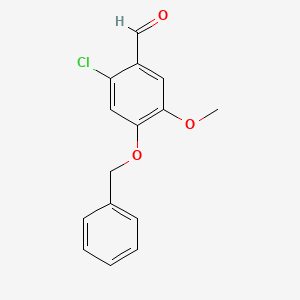
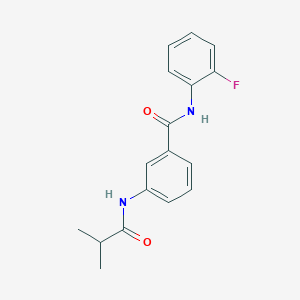
![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)